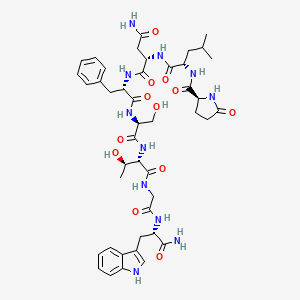

pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2

Übersicht

Beschreibung

The peptide “pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2” is similar to Adipokinetic hormones AKH I and AKH II . These hormones are synthesized by neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . Each cell synthesizes both AKH I and AKH II .

Synthesis Analysis

The synthesis of this peptide occurs in neurosecretory cells (NSC) of the corpora cardiaca (CC) in the locust, Schistocerca gregaria . These NSC constitute a homogeneous ‘peptide factory’ as each cell synthesizes both AKH I and AKH II .Wissenschaftliche Forschungsanwendungen

Krebstier-Pigment-Effektor-Hormone

Dieses Peptid ist verwandt mit dem Rotpigment-konzentrierenden Hormon (RPCH), das an der Pigmentkonzentration in Chromatophoren, der Dunkeladaptions-Screening-Pigmentbewegung in Augenpigmentzellen, der Steigerung der Netzhautsensitivität und der Neuromodulation bei Krebstieren beteiligt ist .

Hyperglykämische Bioassay-Anwendungen

Das Peptid wurde in Bioassays zum Nachweis von AKH/HrTH-ähnlichen Peptiden in verschiedenen Arten verwendet, was auf seine Rolle im Kohlenhydratstoffwechsel und der Regulierung des Hämolymphe-Trehalose-Gehalts hinweist .

Wirkmechanismus

Target of Action

The primary target of the compound pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2, also known as Red Pigment-Concentrating Hormone (RPCH), is the pigment cells in crustaceans . These pigment cells, known as chromatophores, are responsible for the color changes in the crustacean’s integument .

Mode of Action

The compound interacts with its targets, the chromatophores, by triggering pigment concentration in one or more types of these cells . This interaction results in the dark-adaptational screening pigment movement in distal eye pigment cells, leading to an increase in retinal sensitivity . Additionally, it also serves as a neuromodulator .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate metabolism in crustaceans . It increases the trehalose content of hemolymph, a fluid equivalent to blood in crustaceans . This action is similar to that of adipokinetic hormones in insects .

Result of Action

The molecular and cellular effects of the compound’s action include the regulation of integumental color changes and eye pigment movements in crustaceans . These effects are rapidly reversible, allowing crustaceans to adapt to their environment .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, light conditions can affect the compound’s ability to trigger pigment concentration in chromatophores . .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)/t23-,28+,29+,30+,31+,32+,33+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJVJBGRDTTDI-KETHLMBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCC(=O)N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

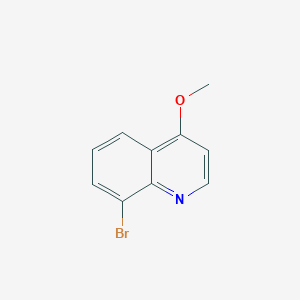

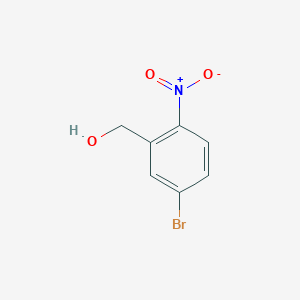

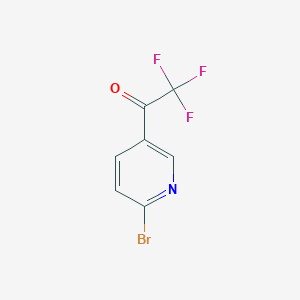

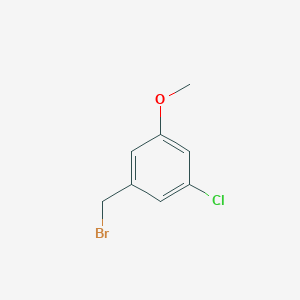

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological function of pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 in insects?

A1: pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 belongs to the adipokinetic hormone (AKH) family of peptides. These peptides play a crucial role in regulating insect metabolism, specifically by mobilizing lipids (fats) from the insect's fat body to provide energy during flight. []

Q2: How does pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 compare to other similar peptides found in the same genus of grasshoppers?

A2: Interestingly, while pGlu-Leu-Asn-Phe-Ser-Thr-Gly-TrpNH2 (Scg-AKH-II) is found in various insect species, the study revealed that a closely related species of grasshopper, Phymateus morbillosus, within the same genus, possesses a unique decapeptide called Phm-AKH (pGlu-Leu-Asn-Phe-Thr-Pro-Asn-Trp-Gly-SerNH2) instead of Scg-AKH-II. This finding highlights the species-specificity of AKH peptides even within a closely related group. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)

![ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate](/img/structure/B1523659.png)